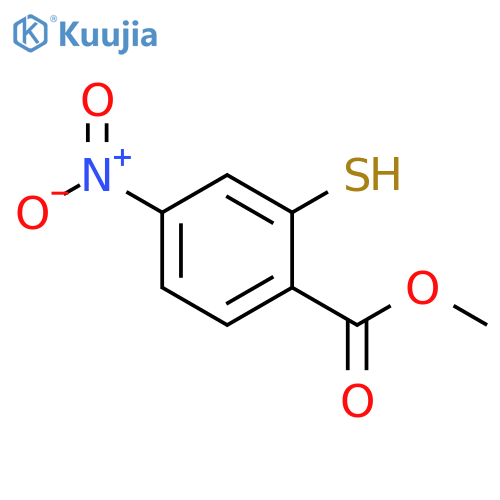Cas no 1379329-08-4 (Benzoic acid, 2-mercapto-4-nitro-, methyl ester)

1379329-08-4 structure
商品名:Benzoic acid, 2-mercapto-4-nitro-, methyl ester
CAS番号:1379329-08-4
MF:C8H7NO4S
メガワット:213.210480928421
CID:5252476
Benzoic acid, 2-mercapto-4-nitro-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-mercapto-4-nitro-, methyl ester
-
- インチ: 1S/C8H7NO4S/c1-13-8(10)6-3-2-5(9(11)12)4-7(6)14/h2-4,14H,1H3
- InChIKey: UOTNHZSZCHXGSB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C([N+]([O-])=O)C=C1S
Benzoic acid, 2-mercapto-4-nitro-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050770-1g |
Methyl 2-mercapto-4-nitrobenzoate |
1379329-08-4 | 95% | 1g |
¥3122.0 | 2023-04-10 | |
| Enamine | EN300-382251-5.0g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-382251-0.1g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-382251-2.5g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 2.5g |
$1428.0 | 2023-03-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050770-5g |
Methyl 2-mercapto-4-nitrobenzoate |
1379329-08-4 | 95% | 5g |
¥9072.0 | 2023-04-10 | |
| Enamine | EN300-382251-0.5g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-382251-0.25g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-382251-0.05g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-382251-1.0g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-382251-10.0g |
methyl 4-nitro-2-sulfanylbenzoate |
1379329-08-4 | 10.0g |
$3131.0 | 2023-03-02 |
Benzoic acid, 2-mercapto-4-nitro-, methyl ester 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1379329-08-4 (Benzoic acid, 2-mercapto-4-nitro-, methyl ester) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
